molecular formula C19H22N2O3 B4005719 N-ethyl-2-(4-propionylphenoxy)-N-(pyridin-4-ylmethyl)acetamide

N-ethyl-2-(4-propionylphenoxy)-N-(pyridin-4-ylmethyl)acetamide

Cat. No.: B4005719
M. Wt: 326.4 g/mol
InChI Key: FLHBTSMPNKSBGH-UHFFFAOYSA-N
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Description

N-ethyl-2-(4-propionylphenoxy)-N-(pyridin-4-ylmethyl)acetamide is a useful research compound. Its molecular formula is C19H22N2O3 and its molecular weight is 326.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 326.16304257 g/mol and the complexity rating of the compound is 399. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Pollutants and Male Infertility

Research has identified certain chemicals found in plastics, such as Bisphenol A (BPA), 4-nonylphenol (NP), and di(2-ethylhexyl)phthalate (DEHP), as endocrine disruptors that preferentially target developing testes during puberty. These compounds have been shown to induce germ cell sloughing, disrupt the blood-testis barrier, and trigger germ cell apoptosis, posing significant concerns for male reproductive health (Lagos-Cabré & Moreno, 2012).

Parabens in Aquatic Environments

Parabens, used as preservatives in various consumer products, have been detected in water sources and are considered emerging contaminants. Despite their biodegradability, parabens are found ubiquitously in surface water and sediments, posing potential risks to aquatic life and raising questions about their long-term environmental impact (Haman et al., 2015).

Acetaminophen Degradation and Toxicity

A comprehensive review on acetaminophen (ACT) outlined its occurrence, toxicity, removal technologies, and transformation pathways in different environments. ACT, a widely used analgesic, has been increasingly detected in natural waters, where it can transform into various intermediates with potential toxic effects. The study highlights the challenges in monitoring, detection, and adequate treatment of ACT and its degradation products in environmental compartments (Vo et al., 2019).

Molecular Pathogenesis of Acetaminophen-Induced Liver Injury

This review delves into the pathogenesis of acetaminophen-induced liver injury (AILI), emphasizing hepatocyte necrosis, sterile inflammation, and hepatocyte regeneration. It also discusses potential therapeutic approaches for AILI, highlighting the need for a deeper understanding of AILI mechanisms to guide future drug selection and clinical treatment strategies (Cai et al., 2022).

Bisphenol A (BPA) in China

A review focusing on BPA in China assessed sources, environmental levels, and potential human health impacts. BPA, an endocrine disruptor used in manufacturing various products, has seen growing demand and production in China, leading to increased environmental contamination and concerns over human exposure. The review calls for monitoring the body burden of BPA due to potential health risks from long-term exposure (Huang et al., 2012)

Properties

IUPAC Name

N-ethyl-2-(4-propanoylphenoxy)-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-3-18(22)16-5-7-17(8-6-16)24-14-19(23)21(4-2)13-15-9-11-20-12-10-15/h5-12H,3-4,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLHBTSMPNKSBGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OCC(=O)N(CC)CC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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